molecular formula C22H25F2N3O3 B2811213 Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate CAS No. 860650-15-3

Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate

Cat. No. B2811213
CAS RN: 860650-15-3
M. Wt: 417.457
InChI Key: HQEZDJIMTGHVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate is a useful research compound. Its molecular formula is C22H25F2N3O3 and its molecular weight is 417.457. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

A notable area of application is in pharmacological research, where compounds with similar structural motifs exhibit diverse biological activities. For instance, compounds like flunarizine, which share the biphenyl and piperazine components, are explored for their motilin receptor agonist properties, influencing gastrointestinal motility and potential therapeutic applications in gastrointestinal disorders (Westaway et al., 2009). Similarly, the synthesis and evaluation of novel piperazine derivatives underscore their significance in designing drugs with potential antitumor activities, highlighting the versatility of piperazine-based compounds in medicinal chemistry (Ding et al., 2016).

Analytical and Synthetic Chemistry

In analytical chemistry, methods like micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) utilize similar compounds for the separation and analysis of pharmaceuticals and their degradation products, indicating the role of such compounds in developing analytical methodologies (El-Sherbiny et al., 2005). The green synthesis approaches for derivatives of similar structural frameworks underscore the importance of sustainable methods in producing compounds with antitumor activity, reflecting the compound's potential application in green chemistry and drug development (Ding et al., 2016).

properties

IUPAC Name

methyl 3-(3-fluorophenyl)-3-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O3/c1-30-22(29)14-20(16-3-2-4-18(24)13-16)25-21(28)15-26-9-11-27(12-10-26)19-7-5-17(23)6-8-19/h2-8,13,20H,9-12,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEZDJIMTGHVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate

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